2-Bromo-1,1,1-trifluoro-butane
Description
2-Bromo-1,1,1-trifluoro-butane (C₄H₆BrF₃) is a halogenated hydrocarbon featuring a bromine atom at the second carbon and three fluorine atoms at the first carbon of a butane backbone. Halogenated alkanes like this are typically used as intermediates in organic synthesis, refrigerants, or flame retardants, depending on their substitution patterns and chain lengths .
Properties
IUPAC Name |
2-bromo-1,1,1-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-2-3(5)4(6,7)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHBGVYKIYHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,1-trifluoro-butane typically involves the bromination of 1,1,1-trifluorobutane. This reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. The reaction can be represented as follows: [ \text{CF}_3\text{CH}_2\text{CH}_2\text{H} + \text{Br}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Br} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The use of solvents such as carbon tetrachloride or chloroform can also aid in the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,1-trifluoro-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trifluoro-butane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1,1,1-trifluoro-butene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: 2-Hydroxy-1,1,1-trifluoro-butane.
Elimination: 1,1,1-Trifluoro-butene.
Scientific Research Applications
2-Bromo-1,1,1-trifluoro-butane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1-trifluoro-butane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds are compared based on chain length, halogen substitution, and branching:
2-Bromo-1,1,1-Trifluoroethane (C₂H₂BrF₃)
- Structure : Bromine at C2, trifluoromethyl group at C1 (ethane backbone).
- Properties :
- Applications: Potential use as a refrigerant or solvent. Regulatory restrictions apply due to halogen content .
2-Bromo-1,1,1-Trifluoropropane (C₃H₄BrF₃)
- Structure : Propane backbone with bromine at C2 and trifluoromethyl at C1.
- Properties :
- Reactivity : Likely less volatile than ethane analog, favoring use in synthetic chemistry .
1-Bromo-1,1,2,2-Tetrafluorobutane (C₄H₆BrF₄)
- Structure : Butane backbone with bromine at C1 and fluorines at C1 and C2.
- Properties :
- Applications : Fluorinated compounds like this are often used in specialty materials or pharmaceuticals .
4-Bromo-1,1,1-Trifluoro-2-Methylbutane (C₅H₈BrF₃)
- Structure : Branched butane with bromine at C4 and trifluoromethyl at C1.
- Properties :
Physicochemical Properties
Notes:
- Solubility : Halogenated alkanes generally exhibit low water solubility. For example, 2-bromo-1,3-dimethylbenzene has a solubility of 0.10–0.46 mmol/L, suggesting similar trends for bromo-trifluoro alkanes .
- Toxicity : 2-Bromo-1,1,1-trifluoroethane has an LD₅₀ of 11.7%, indicating moderate toxicity .
Biological Activity
2-Bromo-1,1,1-trifluoro-butane (C4H6BrF3), a halogenated organic compound, has garnered interest due to its potential biological activity. This article examines the compound's characteristics, synthesis methods, biological interactions, and relevant research findings.
Chemical Characteristics
This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a butane backbone. The molecular structure significantly influences its reactivity and potential bioactivity. The trifluoromethyl group enhances lipophilicity and stability against nucleophilic attacks, which may affect its interaction with biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Halogenation of Butane : Direct halogenation using bromine in the presence of UV light.
- Substitution Reactions : Utilizing nucleophilic substitutions to introduce the bromine atom into the trifluorobutane framework.
These methods not only yield the desired compound but also allow for the exploration of derivatives that might exhibit different biological activities.
Potential Biological Effects
- Antimicrobial Activity : Similar halogenated compounds have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Toxicity and Safety : Preliminary data indicate that this compound may cause skin and eye irritation and could be harmful if absorbed through the skin or ingested .
Case Studies and Research Findings
Research into related compounds provides insights into the potential biological activity of this compound. For instance:
- Antibacterial Studies : A study on derivatives of brominated compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. These findings suggest that similar compounds may also possess antibacterial properties .
- Photodissociation Dynamics : Investigations into photochemical processes involving halogenated compounds reveal their stability under various conditions, which could translate to interactions in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-2-methylbutane | C5H11Br | Similar structure but lacks trifluoromethyl groups |
| 2-Bromo-3-methylbutane | C5H11Br | Different positioning of the bromine atom |
| 1,1,1-Trifluoro-3-methylbutane | C4H7F3 | Lacks bromine; focuses on fluorinated properties |
| 2-Bromo-1,1,1-tetrafluoro-3-methylbutane | C4H5BrF4 | Contains additional fluorine atoms |
The unique combination of bromine and trifluoromethyl groups in this compound alters its chemical reactivity compared to similar compounds. This alteration may enhance its potential applications in synthetic organic chemistry and biological research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
